Helioxanthin derivative 5-4-2

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Helioxanthin derivative 5-4-2 is a chemical compound known for its significant antiviral properties, particularly against hepatitis B virus (HBV). It is an analogue of helioxanthin and exhibits potent in vitro anti-HBV activity

准备方法

合成路线和反应条件: 日光黄素衍生物 5-4-2 的合成涉及多个步骤,从母体化合物日光黄素开始。合成路线通常包括通过各种有机反应(如环化、氧化和取代)形成关键中间体。 具体反应条件,包括温度、溶剂和催化剂,均经过优化以实现高产率和纯度 .

工业生产方法: 日光黄素衍生物 5-4-2 的工业生产遵循类似的合成路线,但规模更大。 该过程涉及使用工业级溶剂和试剂,以及先进的纯化技术,以确保化合物满足研究和潜在治疗用途所需的标准 .

化学反应分析

反应类型: 日光黄素衍生物 5-4-2 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: 可以进行还原反应以修饰分子内的官能团。

常用试剂和条件:

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 使用甲醇钠和叔丁醇钾等亲核试剂.

主要产物:

科学研究应用

Antiviral Applications

Mechanism of Action:

Helioxanthin derivative 5-4-2 exhibits potent antiviral properties, primarily targeting the hepatitis B virus (HBV). Research indicates that it effectively inhibits HBV gene expression and replication in vitro, with an effective concentration range (EC50) as low as 0.08 µM in HepG2.2.15 cells . This compound not only reduces HBV DNA but also decreases HBV RNA and protein expression, making it a promising candidate for antiviral drug development.

Clinical Relevance:

In addition to its efficacy against HBV, this compound has been evaluated for its potential against other viral infections. While initial studies indicated limited efficacy against SARS-CoV-2, further research is warranted to explore its full antiviral spectrum .

Data Table - Antiviral Efficacy of this compound:

| Parameter | Value |

|---|---|

| EC50 (HepG2.2.15) | 0.08 µM |

| Inhibition of HBV DNA | Significant |

| Inhibition of HBV RNA | Significant |

| Inhibition of HBV Protein | Significant |

Osteogenic Effects

Bone Health Applications:

this compound has shown promising osteogenic effects, which could be beneficial in treating osteoporosis. Studies indicate that this compound promotes bone formation while inhibiting osteoclast differentiation, thus reducing bone resorption . The ability to stimulate osteoblast activity and suppress osteoclast formation positions this compound as a potential therapeutic agent in osteoporosis management.

Case Study - Osteogenic Activity:

In a study involving mouse preosteoblastic MC3T3-E1 cells, this compound was found to enhance cell proliferation and differentiation into osteoblasts, leading to increased mineralization . The compound’s mechanism involves suppression of factors that promote osteoclast differentiation, thereby maintaining bone density.

Data Table - Osteogenic Effects of this compound:

| Parameter | Effect |

|---|---|

| Osteoblast Activity | Increased |

| Osteoclast Differentiation | Suppressed |

| Mineralization | Enhanced |

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds known for their biological activities. Below is a comparative analysis highlighting key features and activities:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Helioxanthin | Natural product; antiviral against HBV | Inhibits HBV replication |

| Brominated Helioxanthin | Halogenated variant; enhanced potency | Moderate activity against HIV |

| Arylnaphthalene Lignans | Structural analogs; diverse activities | Antiviral and anticancer properties |

| Cyclic Hydrazide Derivative | Modified structure; potential HIV inhibitor | Potent activity against HIV |

作用机制

日光黄素衍生物 5-4-2 通过靶向病毒生命周期的多个步骤来发挥其抗病毒作用。它抑制 HBV mRNA 水平和 HBV 转录本,从而减少病毒复制。 该化合物还影响必需转录因子的活性,导致病毒蛋白表达减少 . 分子靶标包括病毒启动子和前基因组 RNA,它们对病毒复制至关重要 .

类似化合物:

日光黄素: 具有类似抗病毒特性的母体化合物。

日光黄素 5-4-2: 另一种对 HBV 具有可比活性的类似物.

独特性: 日光黄素衍生物 5-4-2 由于其更高的效力和更广泛的抗病毒活性谱而脱颖而出,与类似物相比。 它能够抑制多种病毒株,以及对耐药 HBV 株的有效性,使其成为抗病毒研究中一种独特而有价值的化合物 .

相似化合物的比较

Helioxanthin: The parent compound with similar antiviral properties.

Helioxanthin 5-4-2: Another analogue with comparable activity against HBV.

Uniqueness: Helioxanthin derivative 5-4-2 stands out due to its higher potency and broader spectrum of antiviral activity compared to its analogues. Its ability to inhibit multiple viral strains and its effectiveness against drug-resistant HBV strains make it a unique and valuable compound in antiviral research .

生物活性

Helioxanthin derivative 5-4-2 is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article presents a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Overview of this compound

This compound is an analogue of helioxanthin, a compound known for its potential therapeutic applications. The derivative has been investigated for its antiviral properties as well as its role in promoting osteogenesis and inhibiting osteoclast differentiation.

Antiviral Activity

In Vitro Studies:

this compound exhibits significant antiviral activity against several viruses, including Hepatitis B virus (HBV) and Herpes Simplex Virus type 1 (HSV-1). The effective concentration (EC50) values for HBV and HSV-1 are reported as follows:

| Virus | EC50 (μM) |

|---|---|

| HBV | 0.08 |

| HSV-1 | 0.29 |

These values indicate that this compound is highly effective at low concentrations, suggesting its potential as a therapeutic agent for viral infections .

Osteogenic Activity

Mechanism of Action:

Research indicates that this compound promotes osteogenesis by enhancing the differentiation of preosteoblastic cells and suppressing osteoclast formation. The compound was shown to stimulate nitric oxide (NO) production, which plays a crucial role in bone metabolism.

Case Study:

In a study involving dental pulp stem cells (DPSCs), both young and elderly groups were treated with this compound under osteogenic conditions. Results demonstrated increased expression of key osteogenic markers such as Runx2, alkaline phosphatase (ALP), and collagen type I (ColIa1). Notably, the compound enhanced mineral deposition significantly compared to control groups.

| Parameter | Young DPSCs | Elderly DPSCs | Control |

|---|---|---|---|

| Runx2 Expression | Increased | Increased | Baseline |

| ALP Activity | Higher | Higher | Low |

| Mineral Deposition | Significant | Significant | None |

These findings suggest that this compound can effectively induce osteogenic differentiation across different age groups .

In Vivo Studies

Bone Regeneration:

In vivo experiments involving the transplantation of TH-induced DPSCs into calvarial defects in mice showed promising results. Micro-computed tomography (micro-CT) analysis revealed significant bone regeneration in both young and elderly groups treated with this compound compared to control groups, where no regeneration was observed.

属性

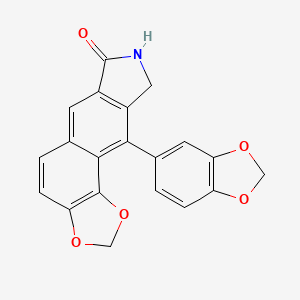

IUPAC Name |

10-(1,3-benzodioxol-5-yl)-8,9-dihydro-[1,3]benzodioxolo[7,6-f]isoindol-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c22-20-12-5-10-2-4-15-19(26-9-24-15)18(10)17(13(12)7-21-20)11-1-3-14-16(6-11)25-8-23-14/h1-6H,7-9H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKXTQRJKHBAMT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C3C=CC4=C(C3=C2C5=CC6=C(C=C5)OCO6)OCO4)C(=O)N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。